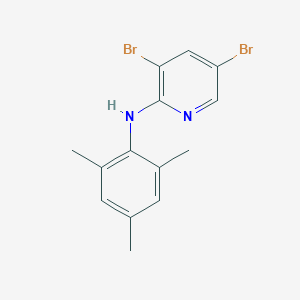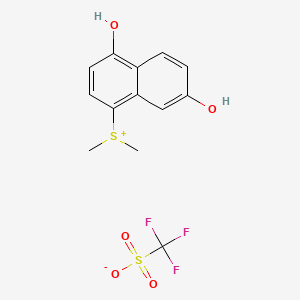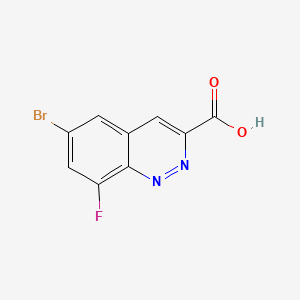![molecular formula C5H11NO3 B14124303 [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol CAS No. 89250-88-4](/img/structure/B14124303.png)
[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol: is an organic compound that features a dioxolane ring with an aminomethyl group and a hydroxymethyl group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of dioxolane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonia or primary amines in the presence of a catalyst to introduce the aminomethyl group onto the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amines or alcohols depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, esters.
科学的研究の応用
Chemistry: In chemistry, [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays and diagnostic tools.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases. Research is ongoing to understand its role in drug development and delivery systems.
Industry: Industrially, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.
類似化合物との比較
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: Compared to similar compounds, [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
89250-88-4 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
[2-(aminomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H11NO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3,6H2 |
InChIキー |
INJIZMVQFUQPBR-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124243.png)
![1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose](/img/structure/B14124245.png)



![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)


![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124318.png)
